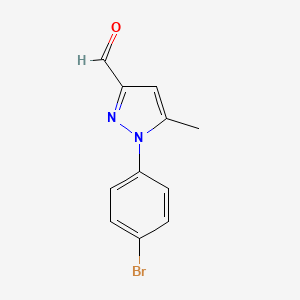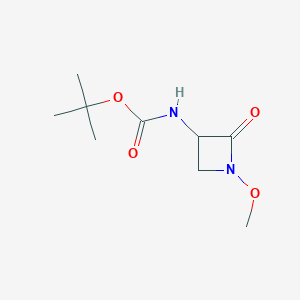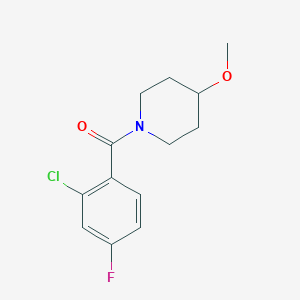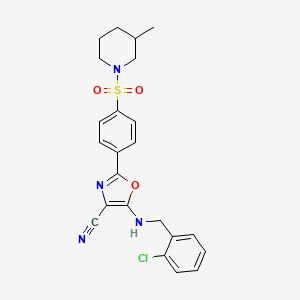![molecular formula C10H11F3O B2472254 (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 2248202-44-8](/img/structure/B2472254.png)
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFMP-1-ol and is a chiral alcohol with a molecular formula of C10H11F3O.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors in the body, including histone deacetylases (HDACs), monoamine oxidases (MAOs), and GABA receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol depend on the specific enzyme or receptor that it inhibits. For example, inhibition of HDACs can lead to increased histone acetylation, resulting in changes in gene expression. Inhibition of MAOs can lead to increased levels of monoamine neurotransmitters, such as dopamine and serotonin, in the brain. Inhibition of GABA receptors can lead to increased excitability of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol in lab experiments is its high enantiomeric excess, which allows for the synthesis of chiral compounds with high purity. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol. One direction is the development of new synthetic methods for the compound, which could improve yield and reduce cost. Another direction is the study of the compound's potential applications in the development of new materials with unique properties. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol involves the reaction of 2-(Trifluoromethyl)benzaldehyde with 2-propanol in the presence of a chiral catalyst. The reaction proceeds through an enantioselective reduction process, resulting in the formation of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol with high enantiomeric excess.
Scientific Research Applications
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol has potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In organic synthesis, (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol has been used as a chiral building block for the synthesis of other chiral compounds. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties.
properties
IUPAC Name |
(2S)-2-[2-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPXXWQTKJGRI-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B2472172.png)
![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-fluorobenzamide](/img/structure/B2472174.png)


![Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2472180.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2472183.png)
![6-Cyano-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2472186.png)
![(E)-4-(Dimethylamino)-N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-enamide](/img/structure/B2472187.png)


![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2472190.png)
